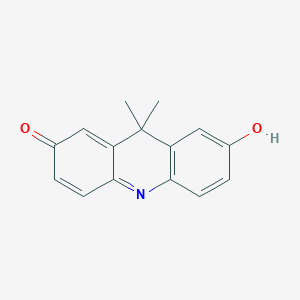

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one

Descripción general

Descripción

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

- Fluorescent Dyes: The compound is utilized as a fluorescent dye in various chemical analyses due to its ability to absorb and emit light at specific wavelengths.

- Chemical Probes: It serves as a probe in biochemical assays to study interactions within biological systems.

Biology

- DNA Binding Studies: The compound exhibits the ability to intercalate with DNA, which is crucial for understanding DNA dynamics and interactions. This property has been employed in studies investigating DNA replication and transcription processes.

| Application | Description |

|---|---|

| DNA Intercalation | Disrupts normal helical structure affecting replication and transcription |

| Imaging | Used in immunofluorescence staining and cell imaging |

Medicine

- Anticancer Activity: Research indicates that 7-hydroxy-9,9-dimethyl-9H-acridin-2-one has potential anticancer properties. Structure–activity relationship studies have demonstrated that modifications to its structure can enhance cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Leukemia Cells | <10 | Induction of apoptosis |

| Normal Lung Cells | >20 | Minimal cytotoxicity |

- Antimicrobial Properties: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Industry

- Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, this compound is explored for use in the development of organic light-emitting diodes, contributing to advancements in optoelectronic devices.

Case Studies and Research Findings

- Anticancer Studies: A study highlighted the effects of this compound on human leukemia cell lines, showing that it induced apoptosis while maintaining low toxicity towards normal cells, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy: Another investigation assessed the antimicrobial properties of various acridine derivatives, including this compound, demonstrating significant activity against multiple bacterial strains.

- Fluorescent Applications: Research has utilized this compound in developing new fluorescent probes for imaging techniques in cellular biology, showcasing its versatility in scientific research.

Análisis De Reacciones Químicas

Methylation of the Hydroxyl Group

The 7-hydroxy group undergoes methylation under basic conditions to form 7-methoxy-9,9-dimethyl-9H-acridin-2-one . This reaction proceeds via deprotonation of the hydroxyl group followed by nucleophilic substitution with methyl iodide.

Reaction Conditions

-

Base : Sodium hydride (NaH) in dimethylformamide (DMF)

-

Methylating Agent : Methyl iodide (CH₃I)

-

Temperature : Room temperature

-

Yield : 94%

Characterization Data

-

Melting Point : 140–141°C

-

IR (CHCl₃) : 1632 cm⁻¹ (C=O stretch), 1243 cm⁻¹ (C–O–CH₃)

-

¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 1.54 (s, 6H, CH₃)

-

¹³C NMR (CDCl₃) : δ 55.6 (OCH₃), 37.4 (C(CH₃)₂)

N-Oxidation to Form N-Oxide Derivatives

The acridinone ring undergoes N-oxidation using peracetic acid, yielding 7-methoxy-9,9-dimethyl-9H-acridin-2-one-N-oxide .

Reaction Conditions

-

Oxidizing Agent : 37% peracetic acid in glacial acetic acid

-

Temperature : 60°C

-

Yield : 10.5%

Characterization Data

-

Appearance : Shiny black crystals

-

TLC Mobility : Distinct from the parent compound (silica gel, acetone/CHCl₃)

Electrochemical Mediation in NADH Regeneration

This compound acts as a redox mediator for the electrochemical oxidation of NADH (dihydronicotinamide adenine dinucleotide). It reduces the overpotential required for NADH oxidation and minimizes electrode fouling.

Mechanism

-

Electrode Oxidation : The mediator is oxidized at the electrode surface.

-

NADH Oxidation : The oxidized mediator reacts with NADH, regenerating NAD⁺.

Applications

-

Used in biosensors for detecting substrates of NADH-dependent enzymes (e.g., lactate dehydrogenase).

-

Compatible with graphite, gold, and platinum electrodes.

Structural and Functional Insights

-

Redox Activity : The conjugated acridinone system facilitates electron transfer, critical for mediating NADH oxidation .

-

Steric Effects : The 9,9-dimethyl group enhances stability by preventing π-stacking interactions .

This compound’s versatility in methylation, oxidation, and electrochemical applications underscores its utility in synthetic chemistry and bioelectrocatalysis. Further studies could explore its use in cascade reactions or as a scaffold for fluorescent probes.

Propiedades

Número CAS |

118290-06-5 |

|---|---|

Fórmula molecular |

C15H13NO2 |

Peso molecular |

239.27 g/mol |

Nombre IUPAC |

7-hydroxy-9,9-dimethylacridin-2-one |

InChI |

InChI=1S/C15H13NO2/c1-15(2)11-7-9(17)3-5-13(11)16-14-6-4-10(18)8-12(14)15/h3-8,17H,1-2H3 |

Clave InChI |

BKIKFYRTTUYTJZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC(=O)C=CC2=NC3=C1C=C(C=C3)O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.